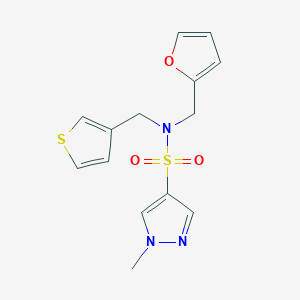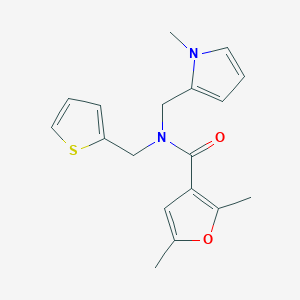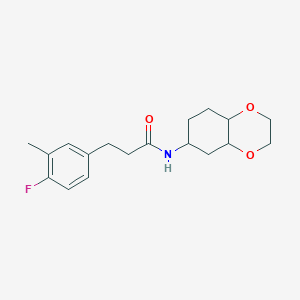
3-(4-fluoro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide” is a complex organic molecule. It contains a fluoro-methylphenyl group, an octahydrobenzo[b][1,4]dioxin group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-fluoro-3-methylphenyl group would contribute aromaticity to the molecule, the octahydrobenzo[b][1,4]dioxin group would introduce a cyclic ether structure, and the propanamide group would add a carbonyl and an amine group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amide group could make it susceptible to reactions with acids or bases, and the aromatic ring could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the ether group could potentially increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .科学的研究の応用
Antitumor Properties and Mechanisms
The synthesis and evaluation of fluorinated benzothiazoles, specifically focusing on compounds like 2-(4-amino-3-methylphenyl)benzothiazoles, have revealed potent antitumor activities. These compounds have been shown to be highly cytotoxic in vitro against human breast cancer cell lines, such as MCF-7 (ER+) and MDA 468 (ER-), but inactive against nonmalignant and other cancer cell lines, demonstrating selectivity in their antitumor effects. The fluorinated compounds, due to their structural modifications, have also exhibited broad spectrum antitumor activities, indicating a promising direction for pharmaceutical development in cancer therapy (Hutchinson et al., 2001).
Synthesis and Chemical Characterization
The development and synthesis of novel benzothiazole derivatives, including those with fluorine substitutions, have been critical in exploring their potential as antitumor agents. These efforts include the creation of amino acid prodrugs to improve solubility and bioavailability, thereby enhancing their therapeutic potential. The synthesized compounds have undergone extensive characterization, revealing their stability, solubility, and the ability to induce cytochrome P450 1A1, which is crucial for their antitumor specificity. Such studies provide valuable insights into the pharmacological profile of these compounds, paving the way for their clinical evaluation (Bradshaw et al., 2002).
Applications Beyond Cancer Treatment
Research on fluorinated compounds extends beyond their antitumor applications. Studies on the fluorination of dibenzofuran, diphenylether, and biphenyl with N-F type reagents have shed light on the regioselectivity of the fluorination process. This work contributes to a broader understanding of how fluorinated compounds can be synthesized and modified for various applications, including their potential use in medicinal chemistry and materials science (Zupan et al., 1996).
作用機序
将来の方向性
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. It could potentially be used in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluoro-3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c1-12-10-13(2-5-15(12)19)3-7-18(21)20-14-4-6-16-17(11-14)23-9-8-22-16/h2,5,10,14,16-17H,3-4,6-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKAFYQNKEKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCC3C(C2)OCCO3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2939955.png)
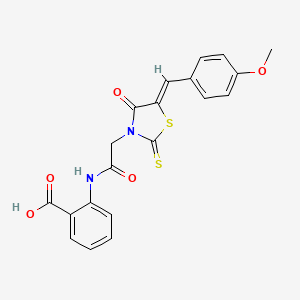
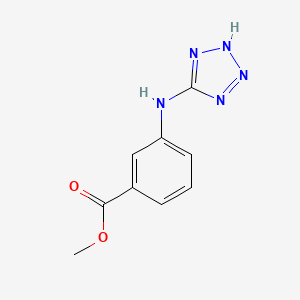
![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one](/img/structure/B2939959.png)
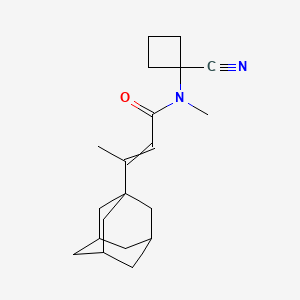
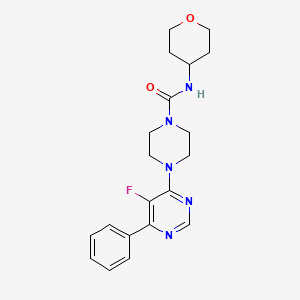
![3,4-difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2939965.png)

![6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride](/img/structure/B2939967.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2939968.png)
![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2939971.png)
amine](/img/structure/B2939974.png)
